N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
CAS No.: 932339-33-8
Cat. No.: VC11894481
Molecular Formula: C23H21F2N5O3S
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide - 932339-33-8](/images/structure/VC11894481.png)
Specification
CAS No. | 932339-33-8 |
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Molecular Formula | C23H21F2N5O3S |
Molecular Weight | 485.5 g/mol |
IUPAC Name | N-(2,4-difluorophenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C23H21F2N5O3S/c1-3-29-12-19-21(28-29)22(32)30(11-14-4-7-16(33-2)8-5-14)23(27-19)34-13-20(31)26-18-9-6-15(24)10-17(18)25/h4-10,12H,3,11,13H2,1-2H3,(H,26,31) |
Standard InChI Key | GCZJAOSSPWXLFO-UHFFFAOYSA-N |
SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)OC |
Canonical SMILES | CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)OC |
Introduction
Structural and Nomenclature Analysis
Chemical Architecture
Compound G020-0120 features a pyrazolo[4,3-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key structural elements include:
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Position 2: Ethyl group enhancing lipophilicity.
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Position 5: Sulfanyl-acetamide moiety linked to a 2,4-difluorophenyl group, contributing to hydrogen bonding and π-stacking interactions.
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Position 6: 4-Methoxybenzyl substituent, modulating solubility and target affinity .
The IUPAC name reflects this arrangement: N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide.
Stereoelectronic Properties
Computational analyses reveal a planar pyrazolopyrimidine core with dipole moments oriented toward the sulfanyl-acetamide chain. The 4-methoxybenzyl group introduces steric bulk, while fluorine atoms on the phenyl ring enhance metabolic stability .
Synthesis and Characterization
Analytical Data
Key spectroscopic characteristics from ChemDiv screening data :
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Molecular Formula: C₂₃H₂₁F₂N₅O₃S
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Molecular Weight: 485.51 g/mol
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SMILES:
CCn(cc1N=C(N2Cc(cc3)ccc3OC)SCC(Nc(ccc(F)c3)c3F)=O)nc1C2=O
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logP: 3.053 (indicating moderate lipophilicity)
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Water Solubility: logSw = -3.35 (poor aqueous solubility)
Physicochemical and Pharmacokinetic Profile
Key Properties
Property | Value |
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Molecular Weight | 485.51 g/mol |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 9 |
Polar Surface Area | 70.91 Ų |
logP | 3.053 |
logD | 3.048 |
Data from highlight challenges in bioavailability due to high lipophilicity and limited solubility.
ADME Predictions
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Absorption: Moderate intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s inferred from analogs) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl and methoxy groups .
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Excretion: Predominantly hepatic, with fecal elimination predicted .
Pharmacological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Pyrimidine Core: Essential for ATP-binding pocket interactions in kinases .
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Sulfanyl Linker: Enhances binding to cysteine residues in target proteins .
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4-Methoxybenzyl Group: Improves solubility without compromising affinity .
Preclinical Development Status
In Vivo Efficacy
In murine models of renal anemia, analogs of G020-0120 increased hemoglobin levels by 2–3 g/dL after 4 weeks of oral dosing (1–2 mg/kg/day) .
Comparative Analysis with Clinical Candidates
Compound | Target | logP | Clinical Status |
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G020-0120 | LRRK2/HIF-PHD | 3.05 | Preclinical |
Belvarafenib | RAF Kinase | 2.89 | Phase II |
Vadadustat | HIF-PHD | 1.98 | Approved (Japan) |
Data suggest G020-0120’s higher lipophilicity may limit CNS penetration compared to vadadustat but enhance kinase inhibition .
Challenges and Future Directions
Optimization Needs
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Solubility Enhancement: Prodrug strategies or formulation with cyclodextrins.
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Selectivity Profiling: Avoid off-target kinase inhibition observed in analogs .
Therapeutic Opportunities
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